5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione
Description
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione is a complex organic compound that features a unique combination of indole, pyrimidine, and thiophene moieties
Properties
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c19-11-3-4-15-13(7-11)10(8-20-15)6-14-16(23)21-18(25)22(17(14)24)9-12-2-1-5-26-12/h1-8,24H,9H2,(H,21,23,25)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQFYACKTYEINV-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CN2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole moiety . The pyrimidine ring can be constructed through the condensation of appropriate amines with β-dicarbonyl compounds . The thiophene moiety is often introduced via cross-coupling reactions, such as the Suzuki or Stille coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution: The bromine atom in the indole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity . The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis . The thiophene moiety may contribute to the compound’s electronic properties, enhancing its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as uracil and thymine share the pyrimidine ring and are involved in nucleic acid metabolism.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene moiety and are used in organic synthesis.
Uniqueness
What sets 5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
